2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole
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Overview
Description
2-(Methylthio)-1H-naphtho[1,2-d]imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with carbon disulfide and methyl iodide in the presence of a base to form the intermediate 2-(methylthio)-1H-naphtho[1,2-d]imidazole . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 2-(Methylthio)-1H-naphtho[1,2-d]imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the methylthio group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(Methylthio)-1H-naphtho[1,2-d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its biological activities, including antimicrobial and anticancer properties.
1H-Benzo[d]imidazole: Used in drug development for its therapeutic potential.
2-(Methylthio)-1H-benzo[d]imidazole: Shares structural similarities and chemical properties.
Uniqueness
2-(Methylthio)-1H-naphtho[1,2-d]imidazole is unique due to its specific structure, which combines the naphthalene ring with the imidazole moiety and the methylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
40507-62-8 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-methylsulfanyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C12H10N2S/c1-15-12-13-10-7-6-8-4-2-3-5-9(8)11(10)14-12/h2-7H,1H3,(H,13,14) |
InChI Key |
UNLQWNADEMCDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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